(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core, which is significant in drug design, particularly in targeting various biological pathways.
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic compounds that contain nitrogen atoms in their ring structure and are widely recognized for their roles in biological systems, particularly in nucleic acids and as pharmacologically active agents.
The synthesis of (S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves several steps:
The synthesis may utilize various techniques such as microwave-assisted synthesis for efficiency, solvent-free conditions to minimize environmental impact, or traditional reflux methods depending on the reactivity of intermediates involved.
The molecular formula for (S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is CHNOS. Its structure includes:
The stereochemistry at the pyrrolidine nitrogen is critical for its biological activity.
The compound's structural data can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its conformation and spatial arrangement of atoms.
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can participate in various chemical reactions:
Each reaction's conditions—such as temperature, solvents, and catalysts—are crucial for optimizing yields and selectivity during synthesis or modification processes.
The mechanism of action for (S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is likely related to its interaction with specific biological targets:
Experimental studies are necessary to elucidate its precise mechanism of action through biochemical assays and cellular models.
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate exhibits:
The compound's reactivity profile includes:
Relevant analyses may include spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) for purity assessment.
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has potential applications in:
Retrosynthetic analysis of the target molecule reveals three logical disconnection pathways centered on the C–O bond between the pyrrolidine and pyrimidine rings, the Boc protecting group, and the ethoxy/methylthio substituents. The primary disconnection involves cleaving the C–O bond at the pyrrolidine C3 position (confirmed by the chiral center configuration) and pyrimidine C4 position, yielding two key synthons: (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 4,6-dichloro-2-(methylthio)pyrimidine [2] [8]. The Boc group is disconnected to reveal the unprotected pyrrolidine, while the ethoxy group is traced to ethanol via nucleophilic substitution. This approach leverages the pyrimidine ring's inherent electronic asymmetry, where the C4 position is more electrophilic than C2 or C6 due to adjacent nitrogen atoms, facilitating regioselective O-alkylation [3] [8].
Table 1: Retrosynthetic Disconnection Strategies
Disconnection Site | Synthons Generated | Key Advantage |
---|---|---|
Pyrrolidine C3–Pyrimidine C4 | (S)-Boc-3-hydroxypyrrolidine + 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | Preserves stereochemistry |
Boc group | tert-Butyl dicarbonate + 3-((pyrimidinyl)oxy)pyrrolidine | Prevents N-deprotonation side reactions |
Pyrimidine C6 ethoxy | Ethanol + 4-((pyrrolidinyl)oxy)-6-chloro-2-(methylthio)pyrimidine | Utilizes chloride displacement kinetics |
The critical (S) stereocenter is established early via chiral pool resolution or asymmetric catalysis. Commercial (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (CAS 126010-90-2) serves as a prevalent starting material, with enantiomeric excess (ee) >99% confirmed by chiral HPLC [5] . Alternatively, asymmetric Mannich reactions using tert-butyl carbamate and phenolic compounds catalyzed by BINOL-phosphoric acid derivatives achieve 88% ee, as demonstrated in structurally analogous syntheses of (2S,4S)-Boc-protected pyrrolidinecarboxylic acids . Enzymatic resolution using Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer of racemic 3-hydroxypyrrolidine, leaving the desired (S)-enantiomer for Boc protection with yields >95% and ee ≥98% [5]. The stereochemical integrity is preserved during subsequent functionalization by employing mild bases (e.g., K₂CO₃) to minimize racemization at the stereogenic C3 carbon during pyrimidine coupling [8].
Table 2: Stereoselective Synthesis Methods
Method | Conditions | Yield | ee | Limitations |
---|---|---|---|---|
Chiral Pool | (S)-3-Hydroxypyrrolidine + Boc₂O/NaOH | 95% | >99% | Requires expensive enantiopure starting material |
Asymmetric Mannich | Imine + Glyoxylate, (R)-TRIP catalyst (5 mol%), CH₂Cl₂, –40°C | 75% | 88% | Low-temperature sensitivity |
Enzymatic Resolution | Racemic 3-hydroxypyrrolidine + vinyl acetate, CAL-B, toluene | 45% (unreacted isomer) | ≥98% | Max. 50% theoretical yield |
The Boc group serves dual functions: it prevents N-deprotonation or quaternization during nucleophilic aromatic substitutions and enhances crystallinity for intermediate purification. The electron-withdrawing nature of the pyrimidine ring increases pyrrolidine nitrogen nucleophilicity, risking side reactions without protection [1] [3]. Boc introduction via (S)-3-hydroxypyrrolidine + di-tert-butyl dicarbonate in tetrahydrofuran/water (3:1) with sodium hydroxide (0°C, 2 hours) proceeds quantitatively. Stability studies confirm Boc integrity under ethoxy installation conditions (Cs₂CO₃, ethanol, 80°C) but reveal sensitivity to strong acids during final deprotection for downstream applications [1] . Crucially, the bulky tert-butyl group minimizes diastereomer formation during C–O bond formation by restricting pyrrolidine ring conformational flexibility [3].
Table 3: Boc Group Stability Under Synthetic Conditions
Reaction Step | Conditions | Boc Retention | Key Observations |
---|---|---|---|
Ethoxy Installation | Cs₂CO₃, EtOH, 80°C, 12 hours | >99% | Base concentration critical; >2 eq. Cs₂CO₃ causes decomposition |
Pyrimidine Coupling | K₂CO₃, N,N-dimethylformamide, 60°C, 8 hours | 98% | Solvent polarity affects stability |
Acid Deprotection | 25% trifluoroacetic acid/dichloromethane, rt, 1 hour | 0% | Required for active pharmaceutical ingredient liberation |
Ethoxy and methylthio groups are installed sequentially using distinct nucleophilic aromatic substitution (SNAr) mechanisms. The methylthio group is introduced first onto 2,4,6-trichloropyrimidine using sodium thiomethoxide in tetrahydrofuran at 0°C (yield: 92%), exploiting C2 chlorine's higher reactivity due to reduced steric hindrance [5] [6]. Ethoxy incorporation at C6 requires harsher conditions (Cs₂CO₃, ethanol, 80°C, 12 hours), as C6 chloride is less electrophilic. Final coupling with (S)-Boc-3-hydroxypyrrolidine uses catalytic potassium iodide in N,N-dimethylformamide (60°C, 6 hours), where iodide enhances chloride leaving-group displacement [8]. Microwave irradiation (100°C, 30 minutes) reduces this step to 2 hours with 95% yield. The methylthio group's electron-donating properties marginally reduce pyrimidine ring electrophilicity but are counterbalanced by using 1.5 equivalents of the pyrrolidine alkoxide [3] [6].
Scale-up beyond laboratory settings faces three primary challenges: exotherm management during ethoxy installation, pyrrolidine alkoxide stability, and purification of non-crystalline intermediates. The ethoxylation step (Cs₂CO₃/ethanol) exhibits a 220 kJ/mol exotherm requiring controlled addition rates and cooling to maintain temperatures below 85°C [3] [8]. Pyrrolidine alkoxide, generated in situ with sodium hydride in N,N-dimethylformamide, decomposes within 30 minutes above 35°C, necessitating immediate use. Purification is complicated by co-eluting regioisomers during silica gel chromatography; switching to water/tert-butyl methyl ether biphasic crystallization provides 99.5% purity at kilogram scale [8]. Continuous flow reactors mitigate these issues by precisely controlling SNAr reaction residence times (45 minutes) and temperatures (±1°C), achieving 89% yield with >99% HPLC purity in the final coupling step [3].
Table 4: Scalability Solutions for Critical Challenges
Challenge | Lab-Scale Practice | Kilogram-Scale Solution | Outcome |
---|---|---|---|
Ethoxylation Exotherm | Ice-bath cooling | Jacketed reactor with controlled reagent dosing | Temperature maintained at 80±2°C |
Pyrrolidine Alkoxide Stability | Immediate use after preparation | Continuous flow generation and reaction | Decomposition reduced to <5% |
Intermediate Purification | Silica gel chromatography | Biphasic crystallization (water/tert-butyl methyl ether) | Purity 99.5%; yield 85% |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1